

4-Iodobutan-2-ol CAS number and properties

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Compound of Interest

Compound Name: 4-Iodobutan-2-ol

Cat. No.: B14737326

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4-Iodobutan-2-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties, safety information, and synthetic considerations for **4-Iodobutan-2-ol**. This compound is a functionalized alkyl iodide, recognized for its utility as a reactive intermediate in organic synthesis.

Core Compound Information

4-Iodobutan-2-ol, identified by the CAS number 6089-15-2, is a secondary alcohol containing an iodine atom at the terminal position.^[1] Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack due to the excellent leaving group character of iodide—makes it a versatile building block in the synthesis of more complex molecules.

Physical and Chemical Properties

While extensive experimental data for **4-Iodobutan-2-ol** is not readily available in the reviewed literature, computed properties provide a foundational understanding of the molecule's characteristics. These properties are summarized in the table below.

Property	Value	Source
CAS Number	6089-15-2	PubChem[1]
Molecular Formula	C ₄ H ₉ IO	PubChem[1]
Molecular Weight	200.02 g/mol	PubChem (Computed)[1]
IUPAC Name	4-iodobutan-2-ol	PubChem[1]
Canonical SMILES	CC(CCI)O	PubChem[1]
InChI Key	FRITUKTYDGNWAY-UHFFFAOYSA-N	PubChem[1]
XLogP3-AA	1.4	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Exact Mass	199.96981 Da	PubChem (Computed)[1]
Topological Polar Surface Area	20.2 Å ²	PubChem (Computed)[1]

Note: The majority of physical properties, such as boiling point, melting point, and density, are not available from experimental sources and are therefore omitted. Data should be determined empirically for precise applications.

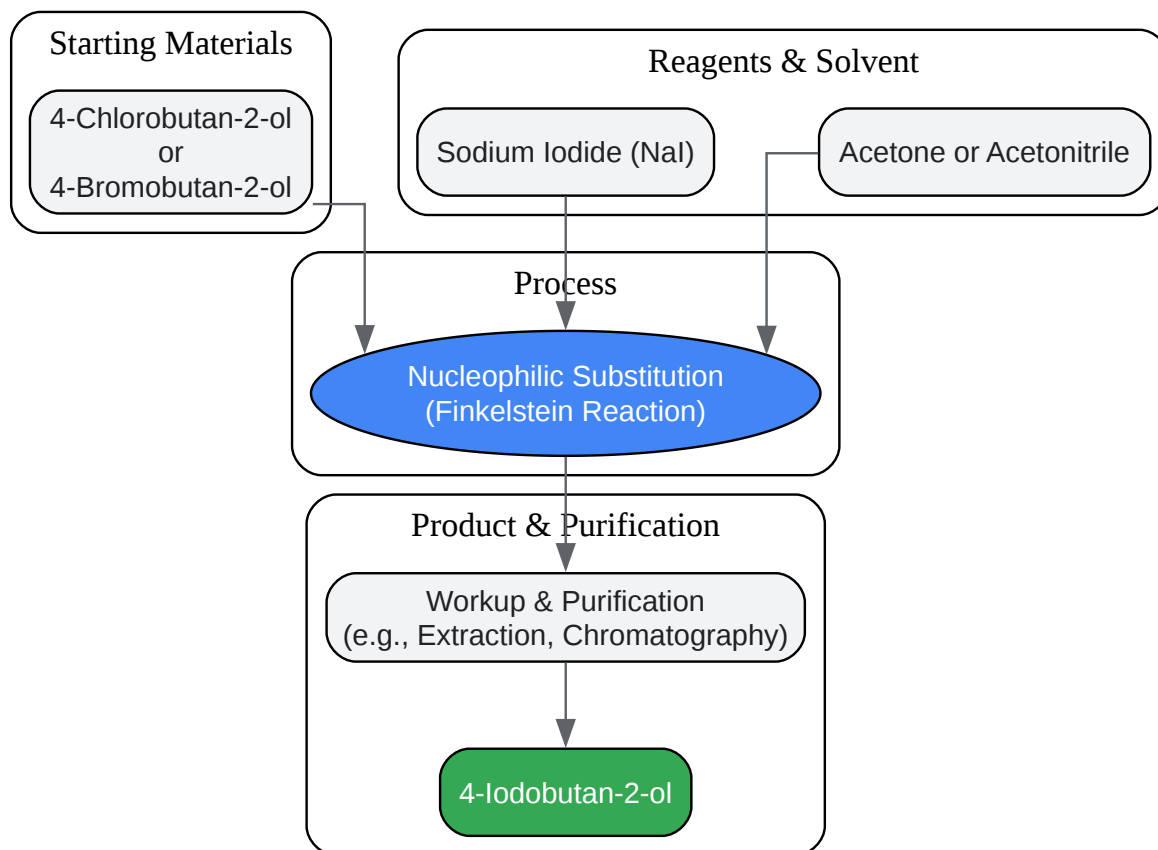
Synthesis and Reactivity

General Synthetic Approach

The synthesis of **4-iodobutan-2-ol** typically involves the introduction of iodine to a C₄ backbone containing a hydroxyl group at the second position. A common strategy for preparing such iodoalcohols is through the ring-opening of a suitable epoxide with an iodine source or by employing a Finkelstein reaction on a corresponding bromo- or chloro-alcohol.

A detailed, validated experimental protocol for the specific synthesis of **4-Iodobutan-2-ol** is not available in publicly accessible literature. Researchers should develop a procedure based on established methods for analogous compounds, with appropriate safety and optimization steps.

The logical workflow for a potential synthesis via a Finkelstein-type reaction is outlined below.



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References

- 1. 4-Iodobutan-2-ol | C₄H₉IO | CID 13089079 - PubChem [pubchem.ncbi.nlm.nih.gov]
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